(2R,4R)-Teneligliptin-d8
Description
Significance of Deuterated Small Molecules in Pharmaceutical Sciences Research
The substitution of hydrogen atoms with their stable isotope, deuterium (B1214612), in small molecule drugs has become an increasingly important strategy in pharmaceutical sciences. nih.govwikipedia.org This process, known as deuteration, can significantly alter the pharmacokinetic profile of a drug. nih.gov The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to cleavage, particularly during metabolic processes mediated by enzymes like cytochrome P450. bioscientia.ded-nb.info This "kinetic isotope effect" can lead to a slower rate of metabolism, potentially resulting in a longer drug half-life and improved bioavailability. wikipedia.org
Deuterated compounds are also invaluable as internal standards in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS). nih.govresearchgate.net Their similar chemical properties to the non-deuterated analyte, but distinct mass, allow for precise quantification in complex biological matrices. researchgate.net Furthermore, deuterium labeling is a powerful technique for tracing the metabolic pathways of drugs within an organism, providing crucial insights into their absorption, distribution, metabolism, and excretion (ADME). simsonpharma.com
Overview of Teneligliptin (B1682743) as a Dipeptidyl Peptidase-4 Inhibitor
Teneligliptin is a third-generation DPP-4 inhibitor used for the management of type 2 diabetes mellitus. patsnap.comscirp.org DPP-4 is an enzyme that rapidly inactivates incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). patsnap.comnih.gov These hormones play a vital role in glucose homeostasis by stimulating insulin (B600854) secretion and suppressing glucagon (B607659) release from the pancreas in a glucose-dependent manner. patsnap.com
By inhibiting DPP-4, Teneligliptin increases the levels of active incretin hormones, leading to enhanced insulin secretion and reduced glucagon levels, thereby improving glycemic control. patsnap.commdpi.com Teneligliptin possesses a unique "J-shaped" structure with an "anchor-lock domain" that contributes to its potent and long-lasting inhibition of the DPP-4 enzyme. scirp.orgnih.gov It is metabolized by multiple pathways, primarily involving cytochrome P450 (CYP) 3A4 and flavin-containing monooxygenase 3 (FMO3), and is also excreted unchanged via the kidneys. researchgate.netdovepress.comnih.gov
Rationale for Deuteration in (2R,4R)-Teneligliptin for Academic Investigation
The deuteration of (2R,4R)-Teneligliptin to create (2R,4R)-Teneligliptin-d8 serves several key purposes in academic and research settings. Primarily, this compound is utilized as an internal standard for the quantitative analysis of Teneligliptin in biological samples. nih.govpharmaffiliates.com Its nearly identical physicochemical properties to the parent compound ensure similar behavior during sample extraction and chromatographic separation, while its higher mass allows for distinct detection by mass spectrometry, leading to highly accurate and precise measurements. researchgate.net
Furthermore, studying the metabolic fate of this compound can provide valuable insights into the metabolic pathways of Teneligliptin. By tracking the deuterated molecule and its metabolites, researchers can elucidate the specific sites of metabolic transformation and the enzymes involved. simsonpharma.com This information is crucial for understanding potential drug-drug interactions and inter-individual variability in drug response. researchgate.netdovepress.com The strategic placement of deuterium atoms can also be used to investigate the kinetic isotope effect on Teneligliptin's metabolism, potentially leading to the development of new analogs with improved pharmacokinetic properties. nih.gov
Chemical and Physical Properties of this compound
| Property | Value |
| Chemical Formula | C22H22D8N6OS |
| Molecular Weight | 434.63 g/mol |
| CAS Number | 1391012-95-5 |
(Data sourced from multiple chemical suppliers and databases) glpbio.compharmaffiliates.com
Properties
Molecular Formula |
C₂₂H₂₂D₈N₆OS |
|---|---|
Molecular Weight |
434.63 |
Synonyms |
[(2R,4R)-4-[4-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)-1-piperazinyl]-2-pyrrolidinyl]-3-thiazolidinylmethanone-d8_x000B_ |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Incorporation for 2r,4r Teneligliptin D8
Stereoselective Synthesis of the (2R,4R) Isomer Scaffold
The synthesis of Teneligliptin (B1682743) and its deuterated analogue requires precise control of stereochemistry to obtain the desired (2R,4R) isomer, which is crucial for its biological activity. cymitquimica.comchemicalbook.com The core structure of Teneligliptin contains a pyrrolidine (B122466) ring with two chiral centers. nih.gov Stereoselective synthesis methods are employed to ensure the correct spatial arrangement of the substituents on this ring.
One common approach involves starting with a chiral precursor, such as L-hydroxyproline, and introducing the necessary functional groups through a series of stereocontrolled reactions. google.com For instance, a key intermediate, (2S,4S)-4-oxo-2-(3-thiazolidine carbonyl)-1-pyrrolidine carboxylic acid tert-butyl ester, can be prepared and then coupled with 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine via reductive amination to establish the (2R,4R) configuration. google.com The use of specific catalysts and reaction conditions is critical to guide the formation of the desired stereoisomer with high selectivity. rsc.org
Alternative strategies may involve the stereoselective reduction of a prochiral ketone or the use of chiral auxiliaries to direct the stereochemical outcome of key bond-forming reactions. psu.edu The precise methodology can vary, but the overarching goal is the efficient and selective construction of the (2R,4R)-pyrrolidine scaffold, which forms the backbone of the final deuterated compound. colab.wssigmaaldrich.cn
Deuteration Strategies and Positions of Labeling in Teneligliptin Structure
The introduction of deuterium (B1214612) atoms into the Teneligliptin molecule is a key step in the synthesis of (2R,4R)-Teneligliptin-d8. medchemexpress.com The choice of deuteration positions and the methods used for their incorporation are critical for the utility of the final product as an internal standard. medchemexpress.commdpi.com
Deuterium Substitution Sites and Rationale
In this compound, the deuterium atoms are typically incorporated into the piperazine (B1678402) ring of the molecule. nih.gov The IUPAC name for one such isotopologue is [(2S,4S)-4-[2,2,3,3,5,5,6,6-octadeuterio-4-(5-methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone. nih.gov
The rationale for labeling the piperazine ring is based on several factors:
Metabolic Stability: Placing deuterium atoms on metabolically stable positions of the molecule is crucial to prevent their loss during biological processing. nih.gov This ensures that the mass difference between the labeled and unlabeled compound remains constant, which is essential for accurate quantification in pharmacokinetic studies. musechem.com
Synthetic Accessibility: The piperazine moiety often allows for more straightforward deuterium incorporation through the use of deuterated building blocks or specific deuteration reactions. europa.eu
Synthetic Pathways for Deuterium Incorporation
The synthesis of this compound involves the use of a deuterated intermediate, specifically a deuterated version of 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine. This deuterated building block is then coupled with the non-deuterated chiral pyrrolidine fragment.
The synthesis of the deuterated piperazine intermediate can be achieved through several methods. One common approach is the reduction of a suitable precursor with a deuterium source. For example, a diketopiperazine intermediate can be reduced using a strong deuterating agent like lithium aluminum deuteride (B1239839) (LiAlD4) to introduce deuterium atoms at the desired positions.
Another strategy involves catalytic H/D exchange reactions, where hydrogen atoms on the piperazine ring are replaced with deuterium from a deuterium source like D2O in the presence of a catalyst. mdpi.comeuropa.eu The specific conditions for these reactions, such as temperature, pressure, and catalyst choice, are optimized to achieve high levels of deuterium incorporation. rsc.org
Optimization of Synthetic Yield and Purity for Research Applications
For this compound to be effective as a research tool, particularly as an internal standard, high chemical and isotopic purity are paramount. nih.gov Optimization of the synthetic process focuses on maximizing the yield of the final product while minimizing the presence of impurities, including unlabeled Teneligliptin and other related substances. researchgate.net
Several analytical techniques are employed to ensure the quality of the synthesized this compound. High-Performance Liquid Chromatography (HPLC) is used to determine the chemical purity by separating the target compound from any byproducts or starting materials. ijrdo.orgtandfonline.comdergipark.org.tr Mass spectrometry (MS) is essential for confirming the molecular weight of the deuterated compound and determining the level of isotopic enrichment. tandfonline.comtandfonline.com
The optimization process may involve:
Reaction Condition Tuning: Systematically adjusting parameters such as temperature, reaction time, and stoichiometry of reactants to favor the formation of the desired product and suppress side reactions. bas.bg
Purification Techniques: Employing advanced purification methods like column chromatography and recrystallization to isolate the this compound from the reaction mixture with high purity. turkjps.org
Process Control: Implementing in-process controls to monitor the progress of the reaction and ensure consistency between batches.
The goal is to produce this compound with a purity exceeding 98% and a high degree of deuterium incorporation. schd-shimadzu.com
Production of Related Deuterated Impurities for Analytical Standards
In addition to the primary deuterated compound, the synthesis and characterization of deuterated impurities of Teneligliptin are also important for analytical purposes. pharmaffiliates.compharmaffiliates.com These deuterated impurities serve as certified reference materials for the identification and quantification of potential impurities in bulk drug substances and pharmaceutical formulations of Teneligliptin. google.compcbiochemres.com
The synthesis of these deuterated impurities often involves modifying the main synthetic route to intentionally produce the target impurity or by isolating and then deuterating known impurities. For example, stereoisomers of Teneligliptin, such as the (2R,4S), (2S,4R), and the parent (2S,4S) isomers, can be synthesized in their deuterated forms. pharmaffiliates.comsimsonpharma.com Other potential process-related impurities or degradation products can also be synthesized with deuterium labels. pharmaffiliates.com
Having access to these deuterated impurity standards is crucial for:
Method Validation: Validating the specificity and accuracy of analytical methods designed to detect and quantify impurities in Teneligliptin. dergipark.org.tr
Quality Control: Ensuring the quality and safety of the final drug product by accurately monitoring impurity levels. ijrdo.org
Stability Studies: Investigating the degradation pathways of Teneligliptin under various stress conditions. tandfonline.com
The availability of a comprehensive set of deuterated standards, including the active pharmaceutical ingredient and its potential impurities, is a critical component of robust drug development and quality assurance programs. synzeal.com
Advanced Analytical Chemistry for 2r,4r Teneligliptin D8 Quantification and Characterization in Research Matrices
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a cornerstone for the quantitative analysis of pharmaceuticals in complex biological matrices. Its high selectivity, sensitivity, and specificity make it the preferred technique for bioanalytical studies. In the context of (2R,4R)-Teneligliptin-d8, LC-MS/MS methodologies are critical for its use as an internal standard in pharmacokinetic and metabolic research.
Development and Validation of LC-MS/MS for Deuterated Analog Quantification
The development of a robust LC-MS/MS method for quantifying a deuterated analog like this compound follows a systematic process, adhering to guidelines for bioanalytical method validation. The primary goal is to ensure the method is reliable, reproducible, and accurate for its intended purpose.
The process begins with optimizing the mass spectrometric parameters for the deuterated compound. This involves direct infusion of a standard solution into the mass spectrometer to determine the optimal ionization mode (typically electrospray ionization, ESI, in positive mode) and to identify the precursor ion and the most stable, abundant product ions for monitoring.
Chromatographic conditions are then developed to achieve efficient separation of the analyte from endogenous matrix components, thereby minimizing matrix effects. This involves selecting an appropriate HPLC or UPLC column (such as a C18 column), and optimizing the mobile phase composition (often a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer), flow rate, and column temperature. researchgate.netresearchgate.netijrdo.org
Method validation is performed according to international guidelines (e.g., FDA or ICH) and typically includes the following parameters:
Specificity and Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.
Linearity: Establishing a linear relationship between the instrument response and known concentrations of the analyte over a specific range. researchgate.netgreenpharmacy.info
Accuracy and Precision: Accuracy refers to the closeness of measured values to the true value, while precision measures the reproducibility of the results under the same conditions. ijtsrd.com Both are assessed at multiple concentration levels (low, medium, and high).
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable accuracy and precision. greenpharmacy.infoijtsrd.com
Recovery: The efficiency of the extraction process used to isolate the analyte from the biological matrix.
Matrix Effect: The influence of co-eluting, endogenous matrix components on the ionization of the analyte.
Stability: Assessing the stability of the analyte in the biological matrix under various conditions (e.g., freeze-thaw cycles, short-term bench-top storage, and long-term storage).
Application as an Internal Standard in Bioanalytical Assays
In quantitative bioanalysis, an internal standard (IS) is crucial for correcting variability during sample processing and analysis. nih.gov A stable isotope-labeled (SIL) analog of the analyte, such as this compound, is considered the "gold standard" for use as an IS in LC-MS/MS assays. lcms.cz
The key advantages of using a deuterated internal standard include:
Similar Physicochemical Properties: this compound has nearly identical chemical and physical properties to the unlabeled Teneligliptin (B1682743). This ensures that it behaves similarly during sample extraction, chromatography, and ionization. nih.gov
Correction for Matrix Effects: Since the IS and the analyte co-elute, any ion suppression or enhancement caused by the biological matrix affects both compounds similarly. By using the ratio of the analyte peak area to the IS peak area for quantification, these effects are effectively normalized. nih.gov
Improved Accuracy and Precision: The use of a SIL-IS minimizes errors arising from sample preparation inconsistencies (e.g., pipetting errors, extraction variability) and instrument fluctuations, leading to significantly improved accuracy and precision of the analytical method. lcms.cz
During method development, it is essential to demonstrate that the IS is suitable for the assay and does not interfere with the quantification of the analyte. nih.gov
Multiple Reaction Monitoring (MRM) Transitions and Detection Parameters for this compound and its Deuterated Metabolites
Tandem mass spectrometry operates by selecting a specific precursor ion (parent ion), fragmenting it, and then detecting a specific product ion (daughter ion). This process, known as a transition, is highly selective. In quantitative analysis, this is performed using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored for the analyte and the internal standard.
For the analysis of Teneligliptin and its internal standard this compound, specific MRM transitions are established. A published method for the simultaneous determination of Teneligliptin and its active metabolite, Teneligliptin sulfoxide (B87167), utilized this compound as the internal standard and reported the specific MRM transitions in positive ion mode. nih.gov
The table below details these established transitions. The mass shift of +8 Da in the precursor and product ions for the internal standard relative to the analyte is consistent with the incorporation of eight deuterium (B1214612) atoms.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
|---|---|---|---|
| Teneligliptin | 427.2 | 243.1 | nih.gov |
| This compound (IS) | 435.2 | 251.3 | nih.gov |
| Teneligliptin Sulfoxide (Metabolite) | 443.2 | 68.2 | nih.gov |
This interactive table allows for sorting and filtering of data.
While specific transitions for deuterated metabolites of Teneligliptin are not explicitly detailed in the provided search results, they would be predicted to show a corresponding mass shift relative to the non-deuterated metabolites, depending on which part of the molecule retains the deuterium labels during metabolism. Optimization of detection parameters like collision energy and fragmentor voltage is performed for each transition to maximize signal intensity. researchgate.net
Spectroscopic and Chromatographic Characterization Techniques
Beyond quantification, advanced analytical techniques are essential for the structural confirmation and purity assessment of isotopically labeled compounds like this compound. Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are powerful tools for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Deuterated Compound
A combination of NMR experiments is typically employed:
¹H NMR (Proton NMR): This is the most common NMR experiment. In the ¹H NMR spectrum of this compound, the signals corresponding to the protons that have been replaced by deuterium atoms would be absent or significantly diminished. This provides direct evidence of the location of the deuterium labels.
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information about the carbon skeleton. Carbon atoms bonded to deuterium (C-D) exhibit a characteristic splitting pattern (a triplet for a C-D bond) and are shifted slightly upfield compared to their C-H counterparts due to the isotopic effect.
²H NMR (Deuterium NMR): This experiment directly observes the deuterium nuclei. The spectrum would show signals at chemical shifts corresponding to the positions of the deuterium atoms, providing unambiguous confirmation of their location on the molecular structure.
These techniques, often used in conjunction with two-dimensional NMR experiments (like COSY, HMQC, and HMBC), allow for the complete assignment of all proton and carbon signals, confirming the structural integrity of the molecule and the precise sites of deuteration. nih.gov
High-Resolution Mass Spectrometry for Isotopic Purity and Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS), using instruments like Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometers, provides mass measurements with extremely high accuracy and resolving power. nih.govnih.gov This capability is vital for characterizing isotopically labeled standards.
Accurate Mass Determination: HRMS can measure the mass of an ion to within a few parts per million (ppm), allowing for the unambiguous determination of its elemental composition. By comparing the experimentally measured accurate mass of the [M+H]⁺ ion of this compound with its calculated theoretical mass, its molecular formula can be unequivocally confirmed.
| Compound | Molecular Formula | Theoretical Monoisotopic Mass (Da) |
|---|---|---|
| Teneligliptin | C₂₂H₃₀N₆OS | 426.2202 |
| This compound | C₂₂H₂₂D₈N₆OS | 434.2706 |
This interactive table presents the molecular formula and theoretical mass for Teneligliptin and its deuterated analog.
Isotopic Purity Determination: Isotopic purity is a critical parameter for a stable isotope-labeled internal standard. It defines the percentage of the compound that is fully deuterated (d8) versus partially deuterated (d1-d7) or unlabeled (d0) species. The high resolving power of HRMS allows for the separation and baseline resolution of the isotopic peaks of these different species, which may differ in mass by only a few millidaltons. nih.govuhasselt.be By measuring the relative intensities of the ion signals for each isotopologue, the isotopic purity of the this compound standard can be accurately calculated. researchgate.net
Chromatographic Purity Assessment (HPLC, UPLC)
Information specifically detailing the chromatographic purity assessment of this compound using HPLC or UPLC is not extensively available in published research literature. As a stable isotope-labeled internal standard, its primary role is in quantitative analysis rather than being the analyte of purity studies itself. The purity of such standards is typically determined by the manufacturer and provided in a Certificate of Analysis. These methods would generally involve high-resolution techniques like UPLC coupled with mass spectrometry to ensure the absence of isotopic interference and other chemical impurities. However, specific validated methods for its standalone purity assessment are not publicly documented.
Isotope Dilution Assays in Research Settings
This compound is principally utilized as an internal standard in isotope dilution mass spectrometry assays for the precise quantification of teneligliptin in biological matrices, such as human plasma. medchemexpress.com This technique is fundamental in pharmacokinetic studies, where accurate measurement of drug concentration over time is critical. lgcstandards.com By introducing a known quantity of the stable isotope-labeled standard, this compound, into the sample, variations in sample preparation and instrument response can be effectively normalized. This ensures a high degree of accuracy and precision in the final concentration determination of teneligliptin.
In a typical research application, plasma concentrations of teneligliptin are determined using ultra-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS). lgcstandards.com The method leverages the distinct mass-to-charge ratios (m/z) of teneligliptin and its deuterated counterpart, this compound, to differentiate and quantify them.
Research Findings:
A validated UPLC-MS/MS method was used to determine the plasma concentrations of teneligliptin in a pharmacokinetic study, employing this compound as the internal standard. lgcstandards.com The chromatographic separation was achieved on an ACQUITY UPLC BEH C18 column. The assay was validated for a quantification range of 1.00–1000 ng/mL for teneligliptin in plasma. lgcstandards.com Ion pairs were selected for quantitation using positive ion electrospray ionization. lgcstandards.com
Below is a table summarizing the parameters from a validated UPLC-MS/MS method for the quantification of teneligliptin using this compound.
| Parameter | Condition |
| Chromatography | Ultra Performance Liquid Chromatography (UPLC) |
| Column | ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm) |
| Column Temperature | 30 ± 5 °C |
| Flow Rate | 0.3 mL/min |
| Detection | Tandem Mass Spectrometry (MS/MS) |
| Ionization Mode | Positive Ion Electrospray |
| Analyte | Teneligliptin |
| Internal Standard | This compound |
| Ion Pair (Teneligliptin) | m/z 427.22 → 243.17 |
| Ion Pair (Teneligliptin-d8) | m/z 435.29 → 251.24 |
| Quantification Range | 1.00–1000 ng/mL |
This table presents data from a study quantifying teneligliptin using this compound as an internal standard. lgcstandards.com
This application underscores the critical role of this compound in enabling robust and reliable bioanalytical methods essential for pharmaceutical research and development. medchemexpress.com
Preclinical Pharmacokinetics and Drug Metabolism Studies of Deuterated Teneligliptin Analogs
In Vitro Metabolic Stability Assessment of Deuterated Teneligliptin (B1682743)
In vitro metabolic stability assays are fundamental in early drug discovery for predicting a compound's in vivo behavior. nuvisan.combioivt.com These assays evaluate the susceptibility of a drug candidate to enzymatic degradation by incubating it with various biological preparations, such as liver microsomes, S9 fractions, or hepatocytes. nuvisan.comadmescope.com The rate at which the parent compound disappears is measured to determine its intrinsic clearance and metabolic half-life. bioivt.com
The metabolism of teneligliptin is primarily mediated by cytochrome P450 (CYP) 3A4 and flavin-containing monooxygenases (FMO), specifically FMO1 and FMO3. nih.govnih.gov Hepatic microsomes, which contain these key Phase I metabolic enzymes, are commonly used to assess metabolic stability. bioivt.comnih.gov Studies have shown that CYP3A4 and FMO3 are roughly equally involved in the metabolism of teneligliptin to its main metabolite, teneligliptin sulfoxide (B87167). nih.gov
Deuteration is a recognized strategy to improve metabolic stability by reducing the rate of CYP-mediated metabolism. juniperpublishers.comhyphadiscovery.com The substitution of hydrogen with deuterium (B1214612) at a metabolic "hot spot" can significantly slow down the enzymatic cleavage of the C-H bond due to the kinetic isotope effect. juniperpublishers.com For (2R,4R)-Teneligliptin-d8, this modification is anticipated to reduce the rate of metabolism by CYP3A4 and FMO enzymes. Consequently, an increased half-life and greater stability would be expected in human and rat liver microsome assays compared to the non-deuterated parent compound.
Table 1: Key Enzymes in Teneligliptin Metabolism
| Enzyme Family | Specific Isozyme(s) | Role in Metabolism | Expected Impact of Deuteration |
|---|---|---|---|
| Cytochrome P450 | CYP3A4 | Oxidative metabolism | Slower rate of metabolism |
To obtain a more comprehensive understanding of a drug's metabolic fate, stability is assessed in various biological matrices beyond microsomes. bioivt.com
Plasma: Stability in plasma is evaluated to identify any degradation by plasma esterases or other enzymes.
S9 Fractions: The S9 fraction contains both microsomal (Phase I) and cytosolic (Phase II) enzymes, offering a broader view of metabolic pathways compared to microsomes alone. nih.govnih.gov This makes it a suitable system for screening compounds for both Phase I and Phase II metabolism. researchgate.net
For this compound, enhanced stability is expected not only in microsomes but also in S9 fractions and hepatocytes. Since the primary metabolic pathways involving CYP3A4 and FMOs are present in these systems, the deuterium substitution should confer resistance to degradation, resulting in lower clearance and a longer in vitro half-life compared to teneligliptin.
In Vivo Pharmacokinetic Characterization in Animal Models
In vivo studies in animal models are crucial for understanding how a drug and its deuterated analogs are absorbed, distributed, metabolized, and excreted (ADME) by a whole organism. bioivt.com
ADME studies are often conducted using isotopically labeled compounds, such as those containing Carbon-14 ([14C]) or deuterium, to trace the drug's path through the body. nih.govclinicaltrials.gov Deuterated compounds themselves can serve as tracers for quantification in biological samples during the drug development process. nih.gov Deuterium metabolic imaging (DMI) is an emerging non-invasive technique used to study metabolism in vivo by tracking various deuterated tracers. nih.gov
For teneligliptin, ADME studies have been performed in rats using [14C]teneligliptin. nih.govresearchgate.net These studies show that after oral administration, radioactivity is rapidly and widely distributed throughout the body. nih.gov Similar studies for this compound would be necessary to fully characterize its ADME profile and confirm that the metabolic pathways are not fundamentally altered, but rather slowed, compared to the parent drug. juniperpublishers.com
The primary rationale for deuterating pharmaceuticals is to leverage the kinetic isotope effect to improve pharmacokinetic properties. semanticscholar.org The stronger carbon-deuterium bond is more difficult for metabolic enzymes to break, which can significantly reduce the rate of systemic clearance. juniperpublishers.com
This reduction in clearance typically leads to:
Increased Half-Life (t½): The drug remains in the body for a longer period. juniperpublishers.com
Increased Exposure (AUC): The total amount of drug the body is exposed to over time is higher.
Altered Cmax: The maximum plasma concentration may be affected, depending on the interplay between absorption and clearance rates.
| Vd (Volume of Distribution) | Theoretical volume that the drug distributes into | No significant change expected | Deuteration typically does not alter physicochemical properties that govern distribution |
Tissue distribution studies reveal where a drug accumulates in the body and for how long. Studies using [14C]teneligliptin in Sprague-Dawley rats have shown that following a single oral dose, the drug is rapidly distributed to tissues throughout the body. nih.gov
Maximum concentrations were observed at 0.5 hours post-administration in most tissues. nih.gov The highest concentrations of radioactivity were found in the kidney and liver, followed by the lung, spleen, and pituitary gland. researchgate.net The elimination of teneligliptin from tissues with high DPP-4 activity, such as the kidney and liver, was notably slower than its elimination from plasma. researchgate.net
While specific tissue distribution studies for this compound are not publicly available, it is expected to follow a similar distribution pattern to its non-deuterated counterpart. However, due to its enhanced metabolic stability, the residence time and concentration of the deuterated analog in various tissues, particularly those high in metabolic enzymes like the liver and kidney, might be prolonged.
Table 3: Tissue Distribution of Radioactivity in Sprague-Dawley Rats after a Single Oral Dose of [14C]teneligliptin (1 mg/kg)
| Tissue | Cmax (ng eq/g) | Tmax (h) |
|---|---|---|
| Kidney | 10005.7 | 0.5 |
| Liver | 4515.1 | 0.5 |
| Lung | 1341.6 | 0.5 |
| Spleen | 733.8 | 0.5 |
| Pancreas | 557.0 | 0.5 |
| Heart | 362.4 | 0.5 |
| Small Intestine | 1395.2 | 0.5 |
| Plasma | 647.7 | 0.5 |
(Data adapted from preclinical studies on [14C]teneligliptin) nih.gov
Identification and Characterization of Deuterated Metabolites (e.g., Sulfoxide Derivatives)
In preclinical studies of deuterated drug analogs like this compound, a primary objective is the identification and characterization of its metabolites to determine if the metabolic profile is altered compared to the non-deuterated parent drug. The metabolism of teneligliptin is primarily mediated by cytochrome P450 (CYP) 3A4 and flavin-containing monooxygenases (FMO), specifically FMO1 and FMO3. researchgate.netnih.govnih.gov One of the most abundant metabolites identified in human plasma is a thiazolidine-1-oxide derivative, designated as M1. researchgate.netnih.gov
When studying this compound, researchers anticipate the formation of the corresponding deuterated sulfoxide metabolite. The characterization of this and other potential deuterated metabolites is typically accomplished using high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS). researchgate.net The mass spectrometer detects the mass-to-charge ratio (m/z) of the parent drug and its metabolites. The presence of deuterium atoms in this compound results in a predictable increase in its molecular weight compared to teneligliptin. Consequently, its metabolites are expected to retain some or all of these deuterium atoms, exhibiting a distinct mass shift that facilitates their identification. nih.gov
For instance, the sulfoxidation of the thiazolidine (B150603) ring in teneligliptin to form the M1 metabolite would be expected to occur similarly for the deuterated analog. The resulting deuterated M1 metabolite would have a molecular weight reflecting the addition of an oxygen atom and the retention of the deuterium labels, assuming the deuteration sites are not on the sulfur atom itself.
Table 1: Expected Mass-to-Charge Ratios (m/z) of Teneligliptin Analogs and their Sulfoxide Metabolites This table is for illustrative purposes and actual m/z values may vary based on ionization state.
| Compound | Molecular Formula (Non-Deuterated) | Approximate Molecular Weight (Non-Deuterated) | Expected Molecular Formula (Deuterated) | Approximate Molecular Weight (Deuterated) |
|---|---|---|---|---|
| Teneligliptin | C₂₂H₃₀N₆OS | 426.58 | C₂₂H₂₂D₈N₆OS | ~434.63 |
Isotopic labeling is a powerful technique used to trace the metabolic fate of a drug within a biological system. scripps.edunih.gov By replacing specific hydrogen atoms with their stable isotope, deuterium, researchers can follow the transformation of the deuterated parent drug, this compound, into its various metabolites. researchgate.net This approach provides definitive evidence for metabolic pathways without relying solely on the structural elucidation of isolated metabolites. nih.gov
The primary advantage of using a deuterated analog like this compound is the kinetic isotope effect (KIE). researchgate.net The carbon-deuterium (C-D) bond is stronger and more stable than the carbon-hydrogen (C-H) bond. researchgate.net If deuterium is placed at a site of metabolism, the cleavage of this bond by metabolic enzymes (like CYP3A4) may be slowed down. researchgate.netnih.gov This selective deuteration can achieve several goals:
Confirmation of Metabolic Sites: A reduction in the formation rate of a particular metabolite after deuteration at a specific position strongly indicates that this position is a primary site of metabolic attack.
Metabolic Switching: If a primary metabolic pathway is slowed due to the KIE, the metabolism of the drug may be shunted towards alternative, secondary pathways. osti.gov Observing the emergence or increase of different deuterated metabolites can help elucidate these secondary routes, providing a more complete picture of the drug's disposition.
The use of stable isotope tracers allows for the analysis of metabolic flux, quantifying the flow of the molecule through different biochemical networks and providing insights into the dynamic operation of these pathways. nih.gov
In preclinical pharmacokinetic studies, a significant analytical challenge is distinguishing the administered drug from its metabolites and from endogenous compounds present in biological samples (e.g., plasma, urine). Deuterium labeling serves as an effective tool to overcome this challenge. researchgate.net The mass difference introduced by the eight deuterium atoms in this compound acts as a unique mass tag.
During analysis by LC-MS, the parent drug and its metabolites can be clearly distinguished based on their unique mass-to-charge ratios. nih.gov
This compound will appear at a higher m/z value than native teneligliptin.
Deuterated metabolites will also have higher m/z values than their non-deuterated counterparts. The exact mass will depend on how many deuterium atoms are retained in the metabolite's structure.
This clear mass differentiation simplifies the identification and quantification process in complex biological matrices. It allows for the use of the non-deuterated compound as an internal standard in quantitative assays, or vice-versa, improving the accuracy and precision of pharmacokinetic measurements. The distinct isotopic signature helps to unambiguously identify drug-related material, even at very low concentrations, and to construct a reliable metabolic map. osti.gov
Table 2: Illustrative Mass Differentiation of Parent Drug and Potential Metabolites
| Analyte | Description | Expected Mass Shift Relative to Non-Deuterated Analog | Benefit in Analysis |
|---|---|---|---|
| This compound | Parent Drug | +8 Da | Clear identification and separation from endogenous compounds. |
| Deuterated Sulfoxide (M1-d8) | Major Metabolite | +8 Da | Unambiguous identification of the primary metabolic product. |
Molecular and Cellular Mechanism of Action of Deuterated Teneligliptin Analogs in Research
In Vitro Enzyme Inhibition Kinetics and Selectivity Studies (DPP-4)
Teneligliptin (B1682743) is a potent and selective inhibitor of the DPP-4 enzyme. nih.gov In vitro studies have quantified its high affinity and specificity for DPP-4 compared to other related enzymes like DPP-8 and DPP-9. nih.gov
Research has established that Teneligliptin functions as a competitive inhibitor of the DPP-4 enzyme. abcam.com Its inhibitory potency has been measured in various systems, including recombinant human DPP-4 and human plasma. The half-maximal inhibitory concentration (IC50) is a key measure of this potency. For recombinant human DPP-4, the IC50 value for Teneligliptin is approximately 0.889 nmol/L. nih.govnih.gov In human plasma, the IC50 is slightly higher at 1.75 nmol/L. nih.govnih.gov These values indicate a more potent inhibition compared to other DPP-4 inhibitors such as sitagliptin (B1680988) and vildagliptin. nih.gov The high affinity of Teneligliptin for DPP-4 is approximately 700- to 1500-fold greater than for other DPP enzymes, such as DPP-8 and DPP-9, underscoring its selectivity. nih.gov
| System | IC50 (nmol/L) | Reference |
|---|---|---|
| Recombinant Human DPP-4 | 0.889 | nih.govnih.gov |
| Human Plasma DPP-4 | 1.75 | nih.govnih.gov |
Teneligliptin is classified as a class 3 DPP-4 inhibitor based on its interaction with the enzyme's binding subsites. nih.govnih.gov Its unique, rigid, 'J-shaped' structure, characterized by five consecutive rings, facilitates a strong interaction with the DPP-4 active site. nih.govnih.gov This interaction involves binding to the S1, S2, and the S2 extensive (S2E) subsites of the DPP-4 enzyme. nih.govnih.govnih.gov The ability to form an additional bond with the S2 extensive subsite contributes to its high potency, which is noted to be approximately five times greater than that of sitagliptin. nih.gov This robust binding to multiple subsites results in a potent and long-lasting inhibitory effect on the enzyme. nih.gov
Cellular Level Investigations of Deuterated Teneligliptin Effects
At the cellular level, the inhibition of DPP-4 by Teneligliptin initiates a series of events that regulate hormone levels and influence downstream signaling pathways, ultimately impacting cellular health and function.
The primary consequence of DPP-4 inhibition is the increased bioavailability of incretin (B1656795) hormones, principally glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). nih.govpatsnap.com DPP-4 is the enzyme responsible for the rapid degradation of these hormones. nih.govpatsnap.com By inhibiting DPP-4, Teneligliptin prevents this degradation, leading to elevated levels of active GLP-1 and GIP. patsnap.comcarehospitals.comdmpharma.co.in These hormones are crucial for glucose homeostasis, as they stimulate insulin (B600854) secretion and suppress glucagon (B607659) release in a glucose-dependent manner. nih.govpatsnap.com Cellular models demonstrate that this mechanism enhances the body's natural ability to manage blood glucose levels. patsnap.com
Beyond its direct effect on incretin hormones, Teneligliptin influences key intracellular signaling pathways, notably the AMP-activated protein kinase (AMPK) pathway. AMPK acts as a cellular energy sensor. nih.gov Studies in cellular models, such as primary mouse cardiomyocytes, have shown that treatment with Teneligliptin leads to increased levels of phosphorylated AMPK (p-AMPK), the activated form of the enzyme. nih.govnih.gov The activation of AMPK is crucial for many of the compound's beneficial cellular effects, as using an AMPK signaling inhibitor was found to abolish these effects. nih.govnih.gov In other models, Teneligliptin has been shown to attenuate lipogenesis in the liver by activating AMPK and subsequently downregulating genes involved in fat production. abcam.com
A significant area of research has focused on the anti-inflammatory and anti-apoptotic (cell death-preventing) properties of Teneligliptin. These effects are mediated through its influence on specific cellular machinery involved in inflammation and oxidative stress.
Studies have demonstrated that Teneligliptin can inhibit the activation of the NOD-like receptor protein 3 (NLRP3) inflammasome. nih.govnih.govnih.gov The NLRP3 inflammasome is a key component of the innate immune system that, when activated, promotes inflammation and pyroptosis, a form of inflammatory cell death. nih.govresearchgate.net In cellular models using cardiomyocytes stimulated with high glucose, Teneligliptin was shown to inhibit the activation of the NLRP3 inflammasome and reduce the release of the inflammatory cytokine interleukin-1β. nih.govnih.govresearchgate.net This inhibition of the NLRP3 inflammasome is a critical mechanism underlying the protective effects of Teneligliptin on cells. nih.gov
Furthermore, Teneligliptin has been shown to counteract the upregulation of NADPH oxidase 4 (NOX4). nih.govnih.gov NOX4 is an enzyme that generates reactive oxygen species (ROS), contributing to oxidative stress and cellular damage. In diabetic mouse models, increased levels of NOX4 were observed, an effect that was significantly reversed by Teneligliptin treatment. nih.govnih.govresearchgate.net
Stereochemical Impact and Deuterium Isotope Effects in 2r,4r Teneligliptin D8 Research
Chirality at Positions 2 and 4 and its Significance in Research
The stereochemical configuration of Teneligliptin (B1682743), specifically at the 2 and 4 positions of the pyrrolidine (B122466) ring, is a critical determinant of its efficacy as a dipeptidyl peptidase-4 (DPP-4) inhibitor. The (2S,4S) configuration is the therapeutically active form of the non-deuterated drug, which exhibits a unique "J-shaped" structure that facilitates a potent and long-lasting inhibitory effect on the DPP-4 enzyme. This specific spatial arrangement allows for optimal interaction with the S1, S2, and S2 extensive subsites of the DPP-4 binding pocket. nih.govnih.gov
In the context of (2R,4R)-Teneligliptin-d8, the inversion of chirality at both stereocenters compared to the active (2S,4S) isomer is of significant research interest. The spatial orientation of the substituents on the pyrrolidine ring dictates the binding affinity and inhibitory potency against the target enzyme. Research on other DPP-4 inhibitors has consistently demonstrated that even minor alterations in stereochemistry can lead to a dramatic loss of biological activity. Therefore, the study of the (2R,4R) isomer is crucial for understanding the structure-activity relationship (SAR) of Teneligliptin and for ensuring the stereochemical purity of the active pharmaceutical ingredient.
Comparative Studies of this compound with Other Stereoisomers (e.g., (2S,4S), (2S,4R)) in In Vitro Systems
While specific in vitro comparative data for this compound and its other deuterated stereoisomers is not extensively available in the public domain, the principles of stereoisomerism in pharmacology suggest that significant differences in activity are to be expected. The active (2S,4S)-Teneligliptin is a potent DPP-4 inhibitor with IC50 values in the nanomolar range. abcam.comnih.govresearchgate.net It is well-established that the precise three-dimensional arrangement of a molecule is paramount for its interaction with a biological target.
Based on studies of other chiral drugs, it is highly probable that the (2R,4R), (2S,4R), and (2R,4S) stereoisomers of Teneligliptin would exhibit markedly different inhibitory activities against the DPP-4 enzyme. The altered spatial positioning of the key functional groups would likely disrupt the optimal binding interactions within the enzyme's active site.
Table 1: Postulated In Vitro DPP-4 Inhibitory Activity of Teneligliptin Stereoisomers
| Stereoisomer | Expected DPP-4 Inhibitory Potency | Rationale |
| (2S,4S)-Teneligliptin | High | Therapeutically active isomer with optimal binding to DPP-4. |
| (2R,4R)-Teneligliptin | Low to negligible | Enantiomer of the active form; likely to have a poor fit in the chiral binding site. |
| (2S,4R)-Teneligliptin | Low to negligible | Diastereomer; altered spatial arrangement of substituents would likely hinder optimal binding. |
| (2R,4S)-Teneligliptin | Low to negligible | Diastereomer; altered spatial arrangement of substituents would likely hinder optimal binding. |
Deuterium (B1214612) Isotope Effects on Enzyme Kinetics and Metabolic Transformations
The introduction of deuterium atoms at specific positions in the Teneligliptin molecule, creating this compound, is a strategic modification intended to alter its metabolic profile. This is achieved through the kinetic isotope effect (KIE), where the heavier isotope of hydrogen (deuterium) forms a stronger covalent bond with carbon. ingenza.com This stronger bond is more difficult to break, which can slow down metabolic reactions that involve the cleavage of a carbon-hydrogen bond. nih.gov
Kinetic Isotope Effects in Biotransformation Reactions
Teneligliptin is primarily metabolized in the liver by cytochrome P450 (CYP) 3A4 and flavin-containing monooxygenase 3 (FMO3). nih.gov These enzymes catalyze oxidative reactions that contribute to the clearance of the drug from the body. The substitution of hydrogen with deuterium at metabolically active sites can significantly reduce the rate of these biotransformation reactions. This is because the C-D bond has a higher activation energy for cleavage compared to a C-H bond.
A reduced rate of metabolism can lead to a longer half-life of the drug in the body, potentially allowing for less frequent dosing or a lower required dose to achieve the same therapeutic effect. The magnitude of the kinetic isotope effect is dependent on the specific metabolic pathway and the rate-limiting step of the reaction.
Table 2: Potential Impact of Deuteration on the Metabolism of this compound
| Metabolic Enzyme | Metabolic Reaction | Expected Impact of Deuteration |
| CYP3A4 | Oxidation | Slower rate of metabolism due to the kinetic isotope effect on C-D bond cleavage. |
| FMO3 | Oxidation | Slower rate of metabolism due to the kinetic isotope effect on C-D bond cleavage. |
Influence on Receptor Binding Affinity
The substitution of hydrogen with deuterium is generally not expected to have a significant direct impact on the binding affinity of a drug to its receptor. ingenza.com This is because the size and steric properties of deuterium are very similar to those of hydrogen. The primary interactions that govern drug-receptor binding, such as hydrogen bonds, ionic interactions, and van der Waals forces, are not substantially altered by this isotopic substitution.
Degradation Pathways and Stability Profiling of Deuterated Teneligliptin Analogs for Research Quality
Forced Degradation Studies Under Controlled Laboratory Conditions
Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of a drug substance. Such studies on Teneligliptin (B1682743) have been performed under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress. mdpi.comtaylorandfrancis.combioscientia.de It is anticipated that (2R,4R)-Teneligliptin-d8 would exhibit similar degradation pathways, although the rate of degradation may be slower due to the kinetic isotope effect. taylorandfrancis.comwikipedia.org
Studies on Teneligliptin have shown that it is susceptible to degradation under both acidic and basic conditions, while it remains relatively stable in neutral conditions. mdpi.combioscientia.de
Under acidic conditions (e.g., 2 N HCl at 60°C for 30 minutes), Teneligliptin has shown a degradation of approximately 3.66%, leading to the formation of several degradation products. bioscientia.de For this compound, a similar susceptibility to acid hydrolysis is expected. However, if the cleavage of a carbon-deuterium bond is involved in the rate-determining step of the degradation reaction, a slower rate of degradation may be observed. One study on deuterated tryptophan, however, showed no clear isotopic effect on its acid stability. mdpi.com
In alkaline conditions (e.g., 2 N NaOH at 60°C for 30 minutes), Teneligliptin undergoes degradation of about 2.75%, with the formation of distinct degradation peaks. bioscientia.de It is plausible that this compound would also degrade under basic conditions. The presence of deuterium (B1214612) atoms could potentially slow this process, enhancing the compound's stability in alkaline environments.
| Condition | Reagent and Conditions for Teneligliptin | Observed Degradation of Teneligliptin | Expected Outcome for this compound |
| Acidic Hydrolysis | 2 N HCl, refluxed at 60°C for 30 min | ~3.66% | Susceptible to degradation, potentially at a slower rate. |
| Basic Hydrolysis | 2 N NaOH, refluxed at 60°C for 30 min | ~2.75% | Susceptible to degradation, potentially at a slower rate. |
| Neutral Hydrolysis | Refluxed in water at 60°C for 6 h | <1% | Expected to be stable. |
Oxidative stress studies, typically conducted using hydrogen peroxide, have demonstrated that Teneligliptin is susceptible to oxidation. mdpi.combioscientia.de When subjected to 20% v/v H₂O₂ and refluxed at 60°C for 30 minutes, Teneligliptin showed approximately 1.01% degradation. bioscientia.de Another study using 6% hydrogen peroxide reported a degradation of 16.27%. acs.org For this compound, it is anticipated that the molecule would also be prone to oxidation. The kinetic isotope effect could potentially reduce the rate of oxidative degradation if a C-D bond cleavage is involved in the reaction mechanism. taylorandfrancis.com
| Stressor | Conditions for Teneligliptin | Observed Degradation of Teneligliptin | Expected Outcome for this compound |
| Oxidation | 20% v/v H₂O₂, refluxed at 60°C for 30 min | ~1.01% | Susceptible to oxidation, potentially at a slower rate. |
| Oxidation | 6% H₂O₂ | 16.27% | Susceptible to oxidation, potentially at a slower rate. |
Investigations into the photostability of Teneligliptin have generally shown it to be a stable compound under exposure to UV light. mdpi.combioscientia.de When exposed to UV light for 7 days, the degradation was less than 1%. bioscientia.de However, another study reported a degradation of 18.91% under UV light at a wavelength of 294nm. acs.org For this compound, enhanced photostability may be expected. Studies on other deuterated molecules, such as tryptophan, have demonstrated a marked enhancement in photostability upon deuteration due to the stronger C-D bonds. mdpi.com
| Condition | Exposure Details for Teneligliptin | Observed Degradation of Teneligliptin | Expected Outcome for this compound |
| Photolytic | UV light exposure for 7 days | <1% | Expected to be stable, potentially more stable than the non-deuterated form. |
| Photolytic | UV light at 294nm | 18.91% | Susceptible to degradation, but potentially at a slower rate. |
Thermal stability studies of Teneligliptin have indicated that it is relatively stable at elevated temperatures. When heated at 105°C for 6 hours, the degradation was less than 1%. bioscientia.de Another study reported a 19.52% degradation at 40°C. acs.org It is reasonable to assume that this compound would also exhibit good thermal stability. The stronger carbon-deuterium bonds could potentially confer slightly higher thermal stability compared to the non-deuterated form.
| Condition | Exposure Details for Teneligliptin | Observed Degradation of Teneligliptin | Expected Outcome for this compound |
| Thermal | 105°C for 6 hours | <1% | Expected to be stable. |
| Thermal | 40°C | 19.52% | Susceptible to degradation, but potentially at a slower rate. |
Identification and Structural Elucidation of Deuterated Degradation Products
While specific degradation products of this compound have not been reported, the degradation products of Teneligliptin have been identified using techniques such as liquid chromatography-mass spectrometry (LC-MS). researchgate.net Under basic and thermal stress conditions, several degradation products of Teneligliptin have been observed, including TENE-D1, TENE-D2, and TENE-D3. researchgate.net
It is expected that the degradation of this compound would lead to the formation of analogous deuterated degradation products. The mass of these products would be shifted according to the number of deuterium atoms retained in their structure. Structural elucidation of these deuterated products would require similar analytical techniques, primarily high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, to confirm the location of the deuterium atoms on the fragment molecules.
Table of Known Teneligliptin Degradation Products and Their Expected Deuterated Analogs
| Degradation Product of Teneligliptin | Chemical Name | Observed Conditions | Expected Deuterated Analog |
|---|---|---|---|
| TENE-D1 | ((4-(4-(1-aminovinyl)piperazin-1yl)pyrrolidin-2-yl)(thiazolidin-3-yl)methanone) | Basic and Thermal | Deuterated TENE-D1 |
| TENE-D2 | (N,N-diethyl-1-phenyl-1H-pyrazol-5-amine) | Basic and Thermal | Deuterated TENE-D2 |
| TENE-D3 | (1-(pyrrolidin-3-yl)piperazine) | Basic and Thermal | Deuterated TENE-D3 |
Methodologies for Stability-Indicating Assays of Deuterated Teneligliptin
A stability-indicating assay is a validated analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient without interference from its degradation products, impurities, or excipients. For Teneligliptin, several stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) methods have been developed and validated. mdpi.combioscientia.denih.govnih.gov
These methods typically utilize a C18 column and a mobile phase consisting of a buffer and an organic solvent, with UV detection. bioscientia.denih.gov For this compound, a similar RP-HPLC method would likely be suitable. However, the method would need to be specifically validated for the deuterated compound to ensure that the deuterated degradation products are well-resolved from the parent peak. The retention time of this compound may be slightly different from that of Teneligliptin. Mass spectrometry detection would be crucial in the development and validation of such a method to confirm the identity of the peaks corresponding to the deuterated parent drug and its degradation products.
Applications of 2r,4r Teneligliptin D8 As a Research Tool
Internal Standard in Quantitative Bioanalysis for Drug Discovery and Development
In the realm of drug discovery and development, the accurate quantification of drug candidates in biological matrices is paramount for pharmacokinetic and bioequivalence studies. (2R,4R)-Teneligliptin-d8 serves as an ideal internal standard for the bioanalysis of Teneligliptin (B1682743), primarily due to its near-identical chemical and physical properties to the parent drug, with the key difference being its increased mass. veeprho.com
This mass difference is crucial for analytical techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which is a cornerstone of modern bioanalysis. tandfonline.com When this compound is added to a biological sample, it co-elutes with the unlabeled Teneligliptin during chromatographic separation but is distinguished by the mass spectrometer due to its higher mass-to-charge (m/z) ratio. nih.govresearchgate.net This allows for precise and accurate quantification by correcting for variations in sample preparation, injection volume, and potential matrix effects that could otherwise compromise the results.
Research has demonstrated the use of Teneligliptin-d8 in validated UPLC-MS/MS methods to determine plasma concentrations of Teneligliptin. nih.govresearchgate.net In these assays, specific ion pairs are selected for quantitation, ensuring high selectivity and sensitivity. The use of a stable isotope-labeled internal standard like this compound is considered the gold standard, enhancing the reliability of data essential for regulatory submissions and clinical decision-making. veeprho.comnih.gov
| Parameter | Teneligliptin (Analyte) | This compound (Internal Standard) |
| Mass-to-Charge Ratio (m/z) of Precursor Ion | 427.22 | 435.29 |
| Mass-to-Charge Ratio (m/z) of Product Ion | 243.17 | 251.24 |
| Validated Quantification Range | 1.00–1000 ng/mL | N/A |
| Analytical Technique | UPLC-MS/MS | UPLC-MS/MS |
| This table presents typical mass spectrometry parameters used in the quantitative bioanalysis of Teneligliptin with this compound as an internal standard, as reported in pharmacokinetic studies. nih.gov |
Tracer for Metabolic Pathway Elucidation in Preclinical Studies
Understanding a drug's metabolic fate is a critical component of preclinical development. Deuterated compounds like this compound are invaluable tools for these investigations. researchgate.netsimsonpharma.com By administering the labeled compound, researchers can trace its journey through an organism, identifying metabolites with high confidence. scispace.comnih.gov The deuterium (B1214612) atoms act as a stable isotopic label, allowing drug-related material to be distinguished from endogenous components in complex biological mixtures. scispace.com
The metabolism of Teneligliptin is known to be mediated primarily by Cytochrome P450 (CYP) 3A4 and Flavin-containing Monooxygenase 3 (FMO3). nih.govresearchgate.net Key metabolic transformations include oxidation, which leads to the formation of metabolites such as the thiazolidine-1-oxide derivative (M1). researchgate.net
When this compound is used as a tracer, its metabolites will retain the deuterium labels, provided the deuteration sites are not metabolically labile. This results in a characteristic mass shift in the mass spectra of the metabolites compared to their unlabeled versions. By searching for these specific mass signatures, scientists can unequivocally identify and structurally elucidate the metabolic products of Teneligliptin, confirming the involvement of specific enzymatic pathways and providing a clearer picture of the drug's absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.net
Reference Standard for Impurity Profiling and Quality Control in Pharmaceutical Research
The quality and purity of an active pharmaceutical ingredient (API) are non-negotiable in pharmaceutical manufacturing. This compound is utilized as a reference standard in the development and validation of analytical methods designed to detect and quantify impurities in Teneligliptin. synzeal.comsynzeal.com The presence of impurities, which can arise during synthesis or degradation, must be strictly controlled to ensure the safety and efficacy of the final drug product.
In analytical techniques such as High-Performance Liquid Chromatography (HPLC), this compound can be used to confirm the identity of the main peak corresponding to Teneligliptin and to help in the relative quantification of any process-related impurities or degradation products. ijbpas.comnih.gov Its well-defined structure and purity make it an excellent benchmark for method validation, including assessments of specificity, linearity, accuracy, and precision. synzeal.comsynzeal.com
Furthermore, in forced degradation studies, where the drug substance is subjected to stress conditions like acid, base, oxidation, heat, and light, this compound helps in identifying the degradation products by providing a clear mass spectrometric distinction from the parent compound. researchgate.net This is essential for establishing the stability-indicating nature of an analytical method and for fulfilling regulatory requirements for drug quality. synzeal.com
Probing Structure-Activity Relationships and Stereochemical Effects in Deuterated Analogs
The strategic replacement of hydrogen with deuterium can subtly alter a molecule's properties, a phenomenon known as the kinetic isotope effect (KIE). nih.gov The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more difficult to break. This principle is exploited in medicinal chemistry to probe structure-activity relationships (SAR). nih.govnih.gov
Metabolic Stability: A decrease in the rate of metabolism can lead to a longer half-life and increased drug exposure.
Metabolite Profile: It can alter the ratio of different metabolites, potentially reducing the formation of toxic or inactive ones.
Pharmacological Activity: By stabilizing a specific conformation or reducing metabolic inactivation, deuteration can sometimes enhance a drug's efficacy or duration of action.
The designation "(2R,4R)" highlights the specific stereochemistry of the molecule, which is crucial for its interaction with the DPP-4 enzyme. Using a stereochemically pure deuterated standard is essential in these studies to ensure that any observed effects are due to the isotopic substitution and not confounding factors from other stereoisomers, which may have different pharmacological profiles.
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for synthesizing and characterizing (2R,4R)-Teneligliptin-d8 to ensure reproducibility?
- Methodology :
- Synthesis : Use stereoselective synthetic routes with deuterium incorporation at specified positions, ensuring isotopic purity. Detailed protocols should include reaction conditions (e.g., temperature, catalysts, solvents) and stoichiometric ratios .
- Characterization : Employ high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments) to confirm structure and isotopic enrichment. Elemental analysis and chromatographic purity assessments (HPLC/UV) are critical for verifying compound identity and purity .
- Reporting : Follow journal guidelines (e.g., Medicinal Chemistry Research) to include synthetic procedures, spectral data, and purity thresholds (>95%) in the main text or supplementary materials .
Q. How should researchers design pharmacokinetic studies to evaluate the metabolic stability of this compound?
- Methodology :
- In vitro assays : Use hepatic microsomes or hepatocyte models to assess metabolic pathways. Include controls with non-deuterated Teneligliptin for direct comparison of deuterium isotope effects on CYP450-mediated metabolism .
- Analytical validation : Quantify parent compound and metabolites via LC-MS/MS, ensuring calibration curves cover physiologically relevant concentrations. Validate methods for specificity, accuracy, and precision per ICH guidelines .
- Data interpretation : Compare half-life (t₁/₂) and intrinsic clearance (CLint) between deuterated and non-deuterated forms to quantify isotopic effects .
Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound preclinical studies?
- Methodology :
- Use nonlinear regression models (e.g., four-parameter logistic curves) to estimate EC₅₀/IC₅₀ values. Include confidence intervals and goodness-of-fit metrics (R², residual plots) .
- For in vivo studies, apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare treatment groups. Report effect sizes and power analysis to justify sample sizes .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported DPP-4 inhibition potencies of this compound across studies?
- Methodology :
- Systematic review : Conduct a meta-analysis of existing data, stratifying by assay type (e.g., enzymatic vs. cellular), species (human vs. rodent), and isotopic purity .
- Experimental replication : Reproduce conflicting studies under standardized conditions, controlling for variables like buffer composition, enzyme sources, and incubation times .
- Data triangulation : Cross-validate results using orthogonal methods (e.g., surface plasmon resonance for binding kinetics) to confirm mechanistic consistency .
Q. What strategies optimize the detection of deuterium-related metabolic shifts in this compound using stable isotope tracing?
- Methodology :
- Isotope ratio monitoring : Pair LC-MS with high-resolution orbitrap systems to distinguish deuterated metabolites from natural abundance backgrounds. Use internal standards (e.g., ¹³C-labeled analogs) for signal normalization .
- Kinetic isotope effect (KIE) studies : Compare reaction rates (kcat/KM) of deuterated vs. non-deuterated substrates in enzyme assays to identify rate-limiting steps influenced by deuteration .
- Computational modeling : Apply molecular dynamics simulations to predict deuterium effects on bond cleavage probabilities, guiding targeted metabolite identification .
Q. How can researchers validate the isotopic integrity of this compound in long-term stability studies?
- Methodology :
- Stability protocols : Store samples under accelerated degradation conditions (e.g., 40°C/75% RH) and monitor deuterium retention via NMR and MS over 6–12 months .
- Degradation product profiling : Use forced degradation (acid/base/oxidative stress) to identify labile deuterium positions and quantify exchange rates .
- Batch-to-batch consistency : Implement quality control (QC) workflows with isotopic purity thresholds (e.g., ≥98% d8) and reject limits for outlier batches .
Data Presentation and Reproducibility
Q. What guidelines ensure transparent reporting of this compound experimental data in publications?
- Methodology :
- Supplementary materials : Provide raw spectral data (NMR, MS), chromatograms, and statistical outputs in accessible formats (e.g., .csv, .pdf) .
- Metadata annotation : Include instrument parameters (e.g., NMR frequency, MS ionization mode) and software versions (e.g., MNova, Xcalibur) to enable data replication .
- Ethical reporting : Disclose conflicts of interest and adhere to FAIR (Findable, Accessible, Interoperable, Reusable) data principles .
Q. How should researchers address potential biases in preclinical efficacy studies of this compound?
- Methodology :
- Blinded analysis : Assign compound administration and data analysis to separate teams to minimize observer bias .
- Negative controls : Include vehicle and non-deuterated Teneligliptin groups to isolate isotope-specific effects .
- Pre-registration : Submit study protocols to repositories (e.g., OSF, ClinicalTrials.gov ) before experimentation to reduce selective reporting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
